1-Methyl-5-oxa-8-azaspiro[3.5]nonane is a heterocyclic compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound is part of a broader class of spirocyclic compounds that have garnered interest in medicinal chemistry due to their potential biological activities and applications. The molecular formula of 1-Methyl-5-oxa-8-azaspiro[3.5]nonane is , and it has a molecular weight of 141.21 g/mol.
This compound can be classified under spirocyclic heterocycles, which are compounds featuring a spiro structure—a point where two rings are joined at a single atom. The presence of both nitrogen and oxygen in its structure enhances its reactivity and potential for various applications in organic synthesis and medicinal chemistry. The compound's CAS number is 1482133-58-3, which is used for identification in chemical databases.
The synthesis of 1-Methyl-5-oxa-8-azaspiro[3.5]nonane typically involves several key steps:
Specific reaction conditions, such as temperature and pressure, can be optimized for higher yields and better purity during industrial production processes .
The molecular structure of 1-Methyl-5-oxa-8-azaspiro[3.5]nonane can be represented using various chemical notation systems:
The spirocyclic arrangement contributes to the compound's unique properties, influencing its interaction with biological targets and its reactivity in chemical reactions.
1-Methyl-5-oxa-8-azaspiro[3.5]nonane can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution processes.
The mechanism of action for 1-Methyl-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific biological targets, such as enzymes or receptors. The unique spirocyclic structure allows it to fit into active sites on these targets, potentially modulating their activities:
Research indicates that compounds with similar structures exhibit promising biological activities, including antimicrobial and anticancer properties .
The physical properties of 1-Methyl-5-oxa-8-azaspiro[3.5]nonane include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 141.21 g/mol |
Appearance | Typically a colorless liquid or oil |
Solubility | Soluble in organic solvents |
Chemical properties include:
1-Methyl-5-oxa-8-azaspiro[3.5]nonane has several potential applications:
The synthesis of 1-methyl-5-oxa-8-azaspiro[3.5]nonane (CAS 1849210-27-0) typically employs cyclohexanone and N-methyl-4-aminobutanol as key precursors in a multi-step sequence. The primary route involves reductive amination followed by acid-catalyzed spiro-cyclization. In the initial step, cyclohexanone undergoes condensation with butylamine derivatives under Dean-Stark conditions to form the corresponding enamine intermediate. This intermediate is subsequently reduced using sodium borohydride in methanol at 0°C to yield the secondary amine precursor. The critical spiro-cyclization is facilitated by p-toluenesulfonic acid in refluxing toluene, where the hydroxyl group attacks the immonium ion to form the characteristic spirocyclic architecture [2] [4].
Reaction optimization studies reveal that controlling the stoichiometry of butylamine precursors is crucial for minimizing dimeric byproducts. A molar ratio of 1:1.2 (cyclohexanone:N-methyl-3-amino-1-propanol) provides optimal results, achieving isolated yields of 65% after purification via vacuum distillation. The stereochemical outcome results in a racemic mixture due to the planar nature of the immonium ion intermediate during ring closure. Recent modifications incorporate microwave-assisted cyclization (150°C, 30 min), reducing reaction times from 12 hours to 90 minutes while maintaining comparable yields [4].
Table 1: Key Parameters in Multi-Step Synthesis
Precursor | Reaction Step | Optimal Conditions | Yield (%) |
---|---|---|---|
Cyclohexanone | Enamine Formation | Dean-Stark, 110°C, 6h | 85 |
N-methyl-4-aminobutanol | Reductive Amination | NaBH₄, 0°C, 2h | 78 |
Cyclization Precursor | Spirocyclization | p-TsOH, Toluene, reflux, 8h | 65 |
Catalytic hydrogenation serves as an efficient alternative for constructing the spirocyclic framework, particularly in reducing labile intermediates without affecting the oxygen-containing rings. A patented approach utilizes chloroacetyl chloride in a two-step cyclization: first, N-alkylation of methyl-substituted azetidine with chloroacetyl chloride yields a chlorinated intermediate, which undergoes intramolecular nucleophilic displacement under phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH). Subsequent catalytic hydrogenation (Pd/C, 50 psi H₂, ethanol, 80°C) achieves simultaneous deprotection and saturation, furnishing the target spirocycle in 82% yield [4] .
The hydrogenation efficiency depends critically on catalyst selection and substrate concentration. Palladium on carbon (10% w/w) proves superior to platinum oxide, reducing catalyst loading to 5 mol% while maintaining >99% conversion. Temperature optimization studies demonstrate that increasing from 25°C to 80°C accelerates the reaction tenfold without compromising selectivity. Crucially, this method achieves excellent diastereoselectivity (>20:1 dr) when applied to chiral precursors, providing a route to enantiomerically enriched spirocyclic building blocks for medicinal chemistry applications .
Table 2: Hydrogenation Conditions and Performance Metrics
Catalyst System | Pressure (psi) | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio |
---|---|---|---|---|
Pd/C (5 mol%) | 50 | 80 | 4 | >20:1 |
PtO₂ (8 mol%) | 60 | 70 | 8 | 5:1 |
Raney Ni (15%) | 100 | 100 | 12 | 3:1 |
Solvent polarity significantly influences cyclization kinetics and byproduct formation in the final ring-closing step. Apolar solvents (toluene, MTBE) favor intramolecular nucleophilic substitution over competing polymerization, with toluene enabling 72% yield compared to 45% in DMSO. Mixed solvent systems demonstrate remarkable efficacy; THF:water (4:1 v/v) enhances intermediate solubility while facilitating proton transfer during dehydration. Recent optimization identifies methyl-THF as a superior sustainable alternative, providing equivalent yields (70%) with improved environmental metrics [4] [9] .
Base catalysts play equally critical roles in initial condensation steps. Triethylamine remains the standard for chloroacetyl chloride couplings, but screening reveals that stronger inorganic bases (K₂CO₃, Cs₂CO₃) accelerate cyclization rates when employing bromoalkyl precursors. Phase-transfer catalysts (benzyltriethylammonium chloride) enable efficient cyclization at lower temperatures (50°C vs. 100°C), particularly for N-alkylation steps preceding ring formation. Notably, DMF as solvent with potassium carbonate base elevates yields to 78% by stabilizing the transition state through polar interactions [9] .
Table 3: Solvent-Base Pair Performance in Cyclization
Solvent System | Base Catalyst | Reaction Temperature (°C) | Yield (%) | Byproduct Formation (%) |
---|---|---|---|---|
Toluene | Triethylamine | 110 | 72 | 15 |
THF/H₂O (4:1) | K₂CO₃ | 80 | 75 | 8 |
DMF | K₂CO₃ | 90 | 78 | 5 |
2-MeTHF | DIPEA | 70 | 70 | 10 |
Industrial implementation faces challenges in exotherm management during cyclization and hazardous intermediate handling. Batch processes utilize jacketed reactors with controlled addition pumps to maintain temperatures below 5°C during critical exothermic stages. However, continuous flow systems demonstrate superior thermal control and productivity for 1-methyl-5-oxa-8-azaspiro[3.5]nonane synthesis. A patented two-stage continuous process couples a plug-flow reactor (residence time: 15 min, 130°C) for imine formation with a packed-bed hydrogenation reactor (Pd/Al₂O₃, 100°C, 50 bar). This configuration achieves 95% conversion with 82% isolated yield, significantly outperforming batch reactors (65% yield) while reducing reaction time from 12 hours to 2 hours [2] .
Scale-up economics highlight the advantage of continuous processing: a 200L/hour system produces 1.2 tonnes annually, reducing catalyst consumption by 40% and solvent waste by 65% compared to batch operations. The transition from batch to flow requires addressing precipitation issues through solvent optimization (ethanol/acetic acid mixtures) and back-pressure regulation (15-20 bar). Recent innovations incorporate in-line liquid-liquid separation and continuous distillation, enabling productivity exceeding 5 kg/day from bench-scale systems. These advances position 1-methyl-5-oxa-8-azaspiro[3.5]nonane as a viable building block for commercial-scale pharmaceutical applications .
Table 4: Batch vs. Continuous Flow Production Metrics
Parameter | Batch Process | Continuous Flow Process | Improvement |
---|---|---|---|
Reaction Time | 12 h | 2 h | 83% reduction |
Annual Output (200L) | 0.7 tonnes | 1.2 tonnes | 71% increase |
Catalyst Loading | 8 mol% | 4.5 mol% | 44% reduction |
Isolated Yield | 65% | 82% | 26% increase |
Solvent Consumption | 15 L/kg | 5 L/kg | 67% reduction |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9